5-(Aminomethyl)-2-bromopyridin-4-amine

Catalog No.
S12169273
CAS No.
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-bromopyridin-4-amine

Product Name

5-(Aminomethyl)-2-bromopyridin-4-amine

IUPAC Name

5-(aminomethyl)-2-bromopyridin-4-amine

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,2,8H2,(H2,9,10)

InChI Key

APKYZMYUTFOVBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CN)N

5-(Aminomethyl)-2-bromopyridin-4-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group and a bromine atom. The molecular formula of this compound is C6H8BrN3, and it features an amino group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 5-(Aminomethyl)-2-bromopyridin-4-amine includes various types of reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, which involves palladium catalysts to form carbon-carbon bonds.
  • Reduction Reactions: The amino group may undergo further reduction or modification, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Compounds containing pyridine rings, such as 5-(Aminomethyl)-2-bromopyridin-4-amine, are known for their significant biological activities. They often exhibit:

  • Antimicrobial Properties: Many pyridine derivatives have been shown to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory responses.
  • Anticancer Activity: The structural features of this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic applications in cancer treatment.

The presence of both an amino and a bromine substituent may further enhance its biological interactions.

The synthesis of 5-(Aminomethyl)-2-bromopyridin-4-amine can be achieved through several methods:

  • Reduction of Nitro Compounds: A common route involves the reduction of 2-bromo-4-nitropyridine using iron powder in acetic acid or magnesium powder with titanium tetrachloride under controlled conditions.
  • Bromination Reactions: Starting from 4-amino-pyridine, bromination can introduce the bromine atom at the desired position on the ring.
  • Functional Group Transformations: The amino group can undergo acylation or alkylation reactions, allowing for further derivatization.

These methods provide a foundation for producing this compound in both laboratory and industrial settings.

5-(Aminomethyl)-2-bromopyridin-4-amine has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for various pharmaceutical compounds and agrochemicals.
  • Research Tool: Due to its unique structure, it is used in studies exploring biological pathways and mechanisms.
  • Potential Drug Development: Its biological activity suggests potential applications in developing new therapeutic agents targeting infectious diseases or cancer.

Studies on the interactions of 5-(Aminomethyl)-2-bromopyridin-4-amine with biological macromolecules indicate that it can bind to proteins and enzymes, influencing their activity. Research into its pharmacokinetics and metabolism is essential for understanding its efficacy and safety profile as a potential drug candidate.

Several compounds share structural similarities with 5-(Aminomethyl)-2-bromopyridin-4-amine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
4-Amino-2-bromopyridine0.85Contains an amino group and bromine at different positions
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride0.80Exhibits similar biological activity but different substitution pattern
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride0.79Aminomethyl substitution at position 4
5-(Aminomethyl)pyridin-2(1H)-one hydrochloride0.80Aminomethyl substitution at position 5

These compounds illustrate variations in substitution patterns on the pyridine ring, affecting their chemical reactivity and biological activity. The unique combination of substituents in 5-(Aminomethyl)-2-bromopyridin-4-amine contributes to its distinct properties compared to these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.99016 g/mol

Monoisotopic Mass

200.99016 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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